1-Benzyl 4-(tert-butyl) (r)-5-methyl-1,4-diazepane-1,4-dicarboxylate
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Overview
Description
1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate is a synthetic organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a tert-butyl group, and a methyl group attached to the diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with diesters or diketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl positions using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium hydride in dimethyl sulfoxide or alkyl halides in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate: shares similarities with other diazepane derivatives such as:
Uniqueness
The uniqueness of 1-Benzyl 4-(tert-butyl) ®-5-methyl-1,4-diazepane-1,4-dicarboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1030377-25-3 |
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Molecular Formula |
C19H28N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-O-benzyl 4-O-tert-butyl (5R)-5-methyl-1,4-diazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-15-10-11-20(12-13-21(15)18(23)25-19(2,3)4)17(22)24-14-16-8-6-5-7-9-16/h5-9,15H,10-14H2,1-4H3/t15-/m1/s1 |
InChI Key |
XLSSEJRFMLKZQO-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@@H]1CCN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CCN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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